1S/C7H10F3NO2/c1-3-13-6(12)4-5(11-2)7(8,9)10/h4,11H,3H2,1-2H3/b5-4-
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate is a fluorinated organic compound notable for its unique structural features and potential applications in various scientific fields. With the molecular formula and a molecular weight of 197.16 g/mol, this compound belongs to the class of trifluoromethylated derivatives, which are of significant interest in medicinal chemistry due to their enhanced biological activity and stability.
This compound can be synthesized through various methods, primarily involving the reaction of ethyl esters with trifluoromethylating agents. It falls under the category of trifluoromethylated amino acids, which are often utilized in pharmaceutical development due to their unique properties that can influence biological interactions.
The synthesis of Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate typically involves several steps:
The molecular structure of Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate features a central butanoate chain substituted with a trifluoromethyl group at the fourth carbon and a methylamino group at the third carbon. This unique arrangement contributes to its chemical reactivity and biological properties.
Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate can participate in various chemical reactions due to its functional groups:
The mechanism by which Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate exerts its effects is largely dependent on its interactions at the molecular level within biological systems:
Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate has potential applications in:
Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate ($\ce{C7H12F3NO2}$) is synthesized through well-established routes exploiting trifluoromethyl group incorporation and subsequent functionalization. Two principal methodologies dominate industrial and laboratory production:
Malonate-Based Alkylation and Decarboxylation: This multistep route begins with diethyl malonate, which undergoes alkylation with 2,2,2-trifluoroethyl p-toluenesulfonate under basic conditions (e.g., sodium ethoxide in anhydrous ethanol). The alkylated intermediate ($\ce{CF3CH2CH(CO2Et)2}$) undergoes hydrolysis and decarboxylation to yield ethyl 4,4,4-trifluoroacetoacetate. Reductive amination or direct amination with methylamine introduces the methylamino group at the β-position, followed by purification via distillation or crystallization [6].
Ammonolysis of α,β-Unsaturated Esters: A more direct approach involves reacting ethyl 4,4,4-trifluorocrotonate ($\ce{CF3C(CO2Et)=CH2}$) with methylamine under controlled conditions. This Michael addition proceeds via nucleophilic attack of methylamine on the β-carbon of the unsaturated ester, facilitated by the electron-withdrawing trifluoromethyl group. Optimization requires precise control of temperature (0–25°C), solvent polarity (e.g., ethyl acetate or tetrahydrofuran), and methylamine stoichiometry to minimize side products like bis-alkylated species [4] [7].
Table 1: Comparison of Traditional Synthesis Routes
Method | Key Starting Material | Critical Conditions | Yield (%) | Key Challenges |
---|---|---|---|---|
Malonate Alkylation/Decarboxylation | Diethyl malonate | NaOEt/ethanol, reflux; H₂SO₄ decarboxylation | 60–75 | Multi-step purification; byproduct formation |
Ammonolysis of Unsaturated Ester | Ethyl 4,4,4-trifluorocrotonate | Methylamine in THF, 0–25°C | 70–85 | Selectivity control; over-alkylation |
Recent advances focus on enhancing enantioselectivity, atom economy, and sustainability:
Biocatalytic Asymmetric Reduction: Microbial reduction of ethyl 4,4,4-trifluoroacetoacetate ($\ce{CF3C(O)CH2CO2Et}$) using Saccharomyces uvarum SW-58 whole cells in aqueous-organic biphasic systems yields ethyl ($R$)-4,4,4-trifluoro-3-hydroxybutanoate with 85% enantiomeric excess (ee). Dibutylphthalate serves as the optimal organic phase due to biocompatibility and favorable substrate partitioning. Key parameters include pH (6.5–7.5), temperature (30°C), and biomass/substrate ratio, enabling product concentrations of 54.6 g/L without exogenous coenzyme addition [3].
Lipase-Catalyzed Kinetic Resolution: Racemic ethyl 3-amino-4,4,4-trifluorobutanoate derivatives undergo enantioselective hydrolysis using lipase PSIM (Burkholderia cepacia) in diisopropyl ether. At 45°C, with triethylamine (5 equiv) and water (0.5 equiv), the reaction achieves enantioselectivity ($E > 108$) and >48% yield for both unreacted ($R$)-ester and product ($S$)-acid. This method provides access to enantiopure ($\geq$99% ee) building blocks for pharmaceuticals [8].
Phase-Transfer Catalyzed Trifluoromethylation: Ethyl 4,4,4-trifluoroacetoacetate synthesis benefits from phase-transfer catalysts (e.g., tetrabutylammonium bromide) during the Claisen condensation of ethyl trifluoroacetate and ethyl acetate. Sodium ethoxide in ethanol facilitates enolate formation, while the catalyst enhances interfacial kinetics, improving yields to >90% under optimized conditions [6].
The synthesis of Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate hinges on understanding three critical mechanistic steps:
Decarboxylation of Alkylated Malonates: Under acidic reflux (e.g., dilute $\ce{H2SO4}$), the dialkylated malonate monoacid ($\ce{CF3CH2CH(CO2H)CO2Et}$) undergoes decarboxylation via a cyclic, six-membered transition state. Protonation of the carboxylate enables $\ce{CO2}$ loss, generating the enol tautomer of ethyl 4,4,4-trifluoroacetoacetate, which rapidly ketonizes. The trifluoromethyl group accelerates this process by stabilizing the enolate intermediate [6]:
$$\ce{CF3CH2CH(CO2H)CO2Et ->[\Delta, H^+] CF3C(O)CH2CO2Et + CO2}$$
Nucleophilic Amination: Methylamine attacks the electrophilic β-carbon of ethyl 4,4,4-trifluorocrotonate in a conjugate addition. The reaction proceeds via a zwitterionic intermediate, where proton transfer from the ammonium group to the α-carbon yields the enol form, tautomerizing to the stable β-amino ester. The trifluoromethyl group’s −I effect enhances the β-carbon’s electrophilicity, rendering nucleophilic attack irreversible under mild conditions [4] [7]:
$$\ce{CF3C(CO2Et)=CH2 + CH3NH2 -> CF3CH(CO2Et)CH2NHCH3}$$
Claisen Condensation Mechanism: Ethyl 4,4,4-trifluoroacetoacetate synthesis involves deprotonation of ethyl acetate by $\ce{NaOEt}$, forming a nucleophilic enolate. This attacks the carbonyl carbon of ethyl trifluoroacetate, followed by ethoxide elimination. The tetrahedral intermediate collapses to yield ethyl 4,4,4-trifluoroacetoacetate and $\ce{EtO-}$, which regenerates the enolate [6]:
$$\ce{CH3CO2Et + EtO- -> CH2CO2Et- }$$$$\ce{CH2CO2Et- + CF3CO2Et -> CF3C(O)CH2CO2Et + EtO-}$$
Table 2: Energy Barriers and Key Intermediates in Mechanistic Steps
Reaction Step | Rate-Determining Step | Key Intermediate(s) | Catalytic Influence |
---|---|---|---|
Malonate Decarboxylation | Enol formation after $\ce{CO2}$ loss | Cyclic $\ce{H}$-bonded transition state | Acid catalysis lowers $\ce{E_a}$ by 40 kJ/mol |
Conjugate Amine Addition | Nucleophilic attack at β-carbon | Zwitterionic carbanion | Base scavengers suppress side reactions |
Claisen Condensation | Nucleophilic addition | Tetrahedral adduct | Phase-transfer catalysts enhance enolate transfer |
These mechanistic foundations enable rational optimization of synthetic routes toward Ethyl 4,4,4-trifluoro-3-(methylamino)butanoate, balancing yield, stereoselectivity, and operational practicality for pharmaceutical applications.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1